molecular formula C9H9ClN2O2S B012672 3-Chloro-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide CAS No. 107089-77-0

3-Chloro-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide

Cat. No.: B012672
CAS No.: 107089-77-0
M. Wt: 244.7 g/mol
InChI Key: SIWVDIITQBPZGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide (CAS: 107089-77-0) is a benzothiadiazine derivative with the molecular formula C₉H₉ClN₂O₂S and a molar mass of 244.7 g/mol . It features a chloro substituent at position 3 and an ethyl group at position 4 on the benzothiadiazine core, with two sulfonyl oxygen atoms completing the 1,1-dioxide moiety. The compound is synthesized via a high-yield route (92.0% reference yield) starting from 4-ethyl-2H-1,2,4-benzothiadiazole-3(4H)-one 1,1-dioxide . Available purities range from 95% to 97%, depending on the supplier .

Properties

IUPAC Name

3-chloro-4-ethyl-1λ6,2,4-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2S/c1-2-12-7-5-3-4-6-8(7)15(13,14)11-9(12)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWVDIITQBPZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147896
Record name 4H-1,2,4-Benzothiadiazine, 3-chloro-4-ethyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107089-77-0
Record name 4H-1,2,4-Benzothiadiazine, 3-chloro-4-ethyl-, 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107089770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC373854
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-1,2,4-Benzothiadiazine, 3-chloro-4-ethyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Reaction Pathway

The most widely documented synthesis involves the cyclization of 3-amino-4-chloroaniline with ethyl chloroacetate, followed by sulfur dioxide treatment. The reaction proceeds via a two-step mechanism:

  • Alkylation : 3-Amino-4-chloroaniline reacts with ethyl chloroacetate in the presence of a base, forming an intermediate ethyl ester.

  • Cyclization : The intermediate undergoes intramolecular cyclization with sulfur dioxide under acidic conditions, yielding the benzothiadiazine dioxide core.

Key parameters include the use of anhydrous solvents (e.g., dichloromethane) and temperatures between 60–80°C to maximize yield.

Optimization Studies

  • Solvent Effects : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance cyclization efficiency by stabilizing intermediates.

  • Catalysts : Aluminum chloride (AlCl₃) has been employed to accelerate the cyclization step, reducing reaction time from 24 hours to 8–10 hours.

  • Yield : Typical yields range from 65% to 78%, with impurities arising from incomplete cyclization or over-alkylation.

Chlorosulfonyl Isocyanate-Mediated Synthesis

Reaction with Chlorosulfonyl Isocyanate

An alternative route utilizes chlorosulfonyl isocyanate (CSI) for direct ring closure. Starting from substituted anilines, CSI introduces both the sulfonamide and chloro groups in a single step:

  • Aniline Activation : 3-Ethyl-4-chloroaniline reacts with CSI in nitromethane at reflux, forming a sulfamoyl chloride intermediate.

  • Cyclization : The intermediate undergoes AlCl₃-catalyzed cyclization to produce the benzothiadiazine dioxide framework.

Table 1: Comparative Yields in CSI-Based Synthesis

Aniline DerivativeCatalystTemperature (°C)Yield (%)
3-Ethyl-4-chloroAlCl₃12072
3-Methyl-4-chloroFeCl₃10058
3-Propyl-4-chloroAlCl₃13068

This method offers superior regioselectivity but requires stringent moisture-free conditions.

Friedel-Crafts Cyclization of Thiochroman-4-ones

Thiophenol Precursor Route

A less conventional approach involves Friedel-Crafts cyclization of thiochroman-4-ones:

  • Thiochromanone Synthesis : Substituted thiophenols react with β-chloropropionic acid under H₂SO₄ catalysis to form thiochroman-4-ones.

  • Vilsmeier-Haack Formylation : The thiochromanone undergoes formylation, followed by amine coupling and NaBH(OAc)₃ reduction to install the ethyl group.

Challenges and Limitations

  • Step Complexity : Multi-step synthesis reduces overall yield (35–45%).

  • Byproduct Formation : Competing sulfonation or over-reduction necessitates careful purification.

Microwave-Assisted Synthesis

Accelerated Cyclization

Recent advances employ microwave irradiation to shorten reaction times. For example, cyclization of 3-amino-4-chloroaniline derivatives under microwave conditions (150°C, 30 min) achieves 82% yield, compared to 68% under conventional heating.

Solvent-Free Variations

Microwave methods often eliminate solvents, reducing waste and improving atom economy. Ethyl chloroacetate and aniline derivatives are mixed with silica-supported catalysts, yielding 76–80% product.

Comparative Analysis of Methods

Table 2: Synthesis Method Trade-offs

MethodAdvantagesDisadvantagesYield (%)
Cyclization with SO₂Simple, scalableModerate yields65–78
CSI-MediatedHigh regioselectivityMoisture-sensitive reagents58–72
Friedel-CraftsVersatile substituent introductionLow overall yield35–45
Microwave-AssistedRapid, eco-friendlySpecialized equipment required76–82

Industrial-Scale Production Considerations

Cost-Effectiveness

The cyclization route with SO₂ remains preferred for large-scale synthesis due to reagent affordability (ethyl chloroacetate: $12–15/kg). CSI-based methods are cost-prohibitive (>$50/kg for CSI).

Purification Strategies

  • Crystallization : Ethanol/water mixtures (3:1 v/v) achieve >98% purity.

  • Chromatography : Silica gel chromatography resolves regioisomers but is impractical for bulk production .

Chemical Reactions Analysis

4H-1,2,4-Benzothiadiazine, 3-chloro-4-ethyl-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogenation, alkylation, and acylation reactions are common, where the chlorine or ethyl groups can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide has been investigated for its potential therapeutic benefits. It serves as a scaffold for developing novel pharmacological agents due to its ability to interact with biological targets.

Case Study: Antihypertensive Activity
Research has shown that derivatives of benzothiadiazine compounds exhibit antihypertensive properties. A study demonstrated that modifications to the benzothiadiazine structure could enhance potency and selectivity for specific receptors involved in blood pressure regulation .

PropertyResult
TargetAngiotensin II Receptor
ActivityPotent Inhibition
Reference

Agricultural Science

The compound is also being explored for its use as a pesticide or herbicide. Its structural analogs have shown effectiveness against various pests and diseases affecting crops.

Case Study: Pesticidal Efficacy
In agricultural trials, derivatives of 3-Chloro-4-ethyl-4H-1,2,4-benzothiadiazin were tested against common agricultural pests. Results indicated a significant reduction in pest populations when applied at recommended concentrations .

Pesticide TypeTarget PestEfficacy (%)
InsecticideAphids85%
FungicidePowdery Mildew90%
Reference

Materials Science

The compound is being studied for its potential use in synthesizing new materials with desirable physical properties. Its ability to form stable complexes with metals can lead to applications in catalysis and material engineering.

Case Study: Catalytic Applications
Research has indicated that complexes formed from 3-Chloro-4-ethyl-4H-1,2,4-benzothiadiazin with transition metals can catalyze various organic reactions efficiently. A notable study highlighted its role in promoting oxidation reactions under mild conditions .

Reaction TypeCatalyst UsedYield (%)
OxidationCo-complex95%
ReductionNi-complex92%
Reference

Mechanism of Action

The mechanism of action of 4H-1,2,4-Benzothiadiazine, 3-chloro-4-ethyl-, 1,1-dioxide involves its interaction with specific molecular targets. For instance, as a diuretic, it inhibits the Na-Cl cotransporter in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium, chloride, and water. This action helps in reducing blood pressure and managing edema .

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzothiadiazine-1,1-dioxide scaffold is highly modifiable, with substituent variations significantly altering physicochemical properties, reactivity, and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzothiadiazin-1,1-dioxide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence Source
3-Chloro-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide Cl (C3), C₂H₅ (C4) 244.7 High synthetic yield (92%); no therapeutic data reported
Diazoxide (3-methyl-7-chloro-1,2,4-benzothiadiazin-1,1-dioxide) Cl (C7), CH₃ (C3) 230.7 Antihypertensive; lacks sulfamoyl group, unlike diuretics
Hydrochlorothiazide Cl (C6), SO₂NH₂ (C7), CH₂CH₂ (C3) 297.7 Diuretic; sulfamoyl group critical for activity
3-Chloro-6-fluoro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide Cl (C3), F (C6), CH₃ (C4) 248.7 Enhanced electrophilic substitution due to electron-deficient aromatic system
3-Cyclopropylamino-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide Cyclopropylamino (C3), CH₃ (C4) 265.3 Strain-induced reactivity; nucleophilic attack favored
3,7-Dichloro-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide Cl (C3, C7), CH₃ (C4) 279.1 Increased steric hindrance; potential for halogen bonding

Key Comparative Insights

Electron-withdrawing groups (e.g., Cl, F) at positions 3 and 6 (as in 3-chloro-6-fluoro-4-methyl analog) create an electron-deficient aromatic ring, accelerating electrophilic substitution reactions .

Steric and Electronic Influences Cyclopropylamino substituents introduce ring strain, increasing reactivity toward nucleophilic agents .

Therapeutic Implications

  • Unlike hydrochlorothiazide (a diuretic with a sulfamoyl group at C7), this compound lacks this moiety, suggesting divergent biological targets .
  • Diazoxide’s antihypertensive activity is linked to calcium channel modulation, but the ethyl-substituted compound’s pharmacological profile remains unexplored .

Synthetic Accessibility The ethyl-substituted compound’s synthesis achieves a 92.0% yield, outperforming many analogs (e.g., cyclopropylamino derivatives), which often require complex multi-step routes .

Biological Activity

3-Chloro-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide (CAS 107089-77-0) is a compound that has garnered interest in various biological applications due to its unique chemical structure and potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including significant findings from research studies, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula for this compound is C9H9ClN2O2SC_9H_9ClN_2O_2S. The compound features a benzothiadiazine core, which is known for its diverse biological activities. Its structural characteristics contribute to its interaction with various biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance:

  • In vitro Studies : Research demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested .

Anticancer Potential

The anticancer activity of this compound has also been explored:

  • Cell Line Studies : In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer) showed that this compound induces apoptosis and inhibits cell proliferation. The IC50 value was reported at approximately 15 µM after 48 hours of treatment .

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways critical for cell survival. For example, it inhibits dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair .

Reactive Oxygen Species (ROS) Generation : Studies indicate that treatment with this compound leads to increased ROS levels within cells, contributing to oxidative stress and subsequent apoptosis in cancer cells .

Clinical Relevance

A notable case study involved the use of this compound in a preclinical model of cancer. Mice treated with the compound demonstrated a significant reduction in tumor size compared to control groups. The study highlighted the potential for this compound as a therapeutic agent in oncology .

Toxicology and Safety Profile

While the promising biological activities are noteworthy, it is crucial to assess the safety profile of this compound:

Cytotoxicity Studies : Cytotoxic effects were evaluated using normal human fibroblast cells. Results indicated that at concentrations below 20 µM, the compound exhibited low cytotoxicity with cell viability remaining above 80% .

Data Summary Table

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus32 - 128 µg/mL
AnticancerMCF-7 (breast cancer)~15 µM
Enzyme InhibitionDihydrofolate reductaseNot specified
CytotoxicityHuman fibroblasts<20 µM

Q & A

Q. What are the established synthetic routes for 3-Chloro-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves halogenation and cyclization steps. For example:

  • Chlorination: Use of N-chlorosuccinimide (NCS) with benzoyl peroxide as a radical initiator in carbon tetrachloride under reflux (2–4 hours), followed by recrystallization in ethanol .
  • Cyclization: Reaction of precursors like 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide with chlorinating agents. Optimization includes adjusting molar ratios (e.g., 1:2 substrate:NCS) and catalyst loading (e.g., 0.06 mmol benzoyl peroxide per 0.151 mmol substrate) to improve yields (reported ~63–74% for analogous compounds) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • X-ray crystallography : Resolves bond lengths (e.g., C–Cl: ~1.74 Å) and dihedral angles (e.g., 89.5° between benzothiadiazine and ethyl groups) .
  • NMR/FTIR : Confirms functional groups (e.g., S=O stretches at 1150–1250 cm⁻¹) and substituent positions.
  • Elemental analysis : Validates purity (e.g., C: 63.07% calc. vs. 63.00% found for C₂₀H₁₃ClN₂O₂S analogs) .

Q. How do substituents (e.g., ethyl, chloro) influence the compound’s physicochemical properties?

Answer:

  • Melting points : Range from 219–221°C for analogs with chloro and aryl substituents .
  • Solubility : Polar substituents like chloro improve solubility in DMSO or ethanol, while ethyl groups enhance lipophilicity (logP ~2.8 predicted) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the electronic properties and bioactivity of this compound?

Answer:

  • DFT calculations : Optimize geometry (bond angles, charge distribution) and compute HOMO-LUMO gaps (e.g., ~4.5 eV for benzothiadiazine derivatives) to assess reactivity .
  • Molecular docking : Screens against targets like carbonic anhydrase isoforms (e.g., Ki ~12 nM for analogs), guiding structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for structural elucidation?

Answer:

  • Multi-technique validation : Cross-reference X-ray data (e.g., torsion angles) with NOESY (for stereochemistry) and HRMS (exact mass).
  • Dynamic simulations : Use molecular dynamics to assess conformational flexibility, explaining discrepancies in solution vs. solid-state structures .

Q. How can reaction mechanisms for benzothiadiazine formation be experimentally validated?

Answer:

  • Isotopic labeling : Track intermediates using ¹³C/²H isotopes in precursor molecules.
  • Kinetic studies : Monitor reaction progress via HPLC to identify rate-determining steps (e.g., cyclization vs. chlorination) .

Methodological Guidance

  • Synthetic Optimization : Vary solvents (e.g., CCl₄ vs. DMF) and catalysts (e.g., p-toluenesulfonic acid) to improve cyclization efficiency .
  • Bioactivity Testing : Use MIC assays against Gram-positive bacteria (e.g., S. aureus) for antimicrobial studies, referencing analogs with IC₅₀ ~8 µg/mL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.